molecular formula C10H11NO2 B12356161 Methyl 3-pyridin-4-ylbut-2-enoate

Methyl 3-pyridin-4-ylbut-2-enoate

Cat. No.: B12356161
M. Wt: 177.20 g/mol
InChI Key: SSEZPUXYGJOUOC-UHFFFAOYSA-N
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Description

Methyl 3-(pyridin-4-yl)but-2-enoate is an organic compound with the molecular formula C10H11NO2 It is a derivative of pyridine and is characterized by the presence of a but-2-enoate group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(pyridin-4-yl)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with methyl acrylate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of methyl 3-(pyridin-4-yl)but-2-enoate may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyridin-4-yl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters. Substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Methyl 3-(pyridin-4-yl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(pyridin-4-yl)but-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(pyridin-3-yl)but-2-enoate
  • Methyl 3-(pyridin-2-yl)but-2-enoate
  • Ethyl 3-(pyridin-4-yl)but-2-enoate

Uniqueness

Methyl 3-(pyridin-4-yl)but-2-enoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Biological Activity

Methyl 3-pyridin-4-ylbut-2-enoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring at the fourth position, which significantly influences its chemical reactivity and biological properties. The molecular formula is C10H11NO2C_{10}H_{11}NO_2, and the compound is characterized by a but-2-enoate moiety that enhances its reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity, leading to therapeutic effects in various biological systems. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, which may contribute to its anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated anticancer effects in vitro. It has been reported to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation . The specific mechanisms include:

  • Inhibition of cell proliferation : The compound may interfere with cell cycle progression.
  • Induction of apoptosis : It activates intrinsic apoptotic pathways leading to programmed cell death.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among similar compounds. The following table summarizes key differences:

Compound NameStructural FeaturesUnique Properties
This compoundPyridine at position 4Enhanced reactivity; notable antimicrobial and anticancer activities
Methyl 3-pyridin-3-ylbut-2-enoatePyridine at position 3Different biological activity profile compared to position 4
Methyl 3-pyridin-2-ylbut-2-enoatePyridine at position 2Variability in reactivity and potential applications
Ethyl 3-pyridin-4-ylbut-2-enoateEthyl group instead of methylAltered solubility and reactivity

This table highlights the unique structural attributes that contribute to the distinct biological activities observed in these compounds.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .
  • Anticancer Activity : In vitro experiments using cancer cell lines such as MCF7 (breast cancer) showed that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its role as an anticancer agent .

Properties

IUPAC Name

methyl 3-pyridin-4-ylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(7-10(12)13-2)9-3-5-11-6-4-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEZPUXYGJOUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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